

A Comprehensive Spectroscopic Guide to 1-(2-Aminophenyl)ethanol for Advanced Research

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(2-Aminophenyl)ethanol

Cat. No.: B7881819

[Get Quote](#)

Abstract: **1-(2-Aminophenyl)ethanol** (CAS No. 10517-50-7) is a valuable bifunctional molecule featuring a primary amine and a secondary alcohol on an aromatic scaffold.^{[1][2]} This ortho-substituted arrangement makes it a key building block in the synthesis of pharmaceuticals and other fine chemicals.^[1] Accurate and unambiguous structural confirmation is paramount for its application in drug development and materials science. This technical guide provides an in-depth analysis of the core spectroscopic data of **1-(2-Aminophenyl)ethanol**, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). We delve into the causal relationships between the molecular structure and the resulting spectral features, offering field-proven insights for researchers, scientists, and quality control professionals.

Infrared (IR) Spectroscopy: Unveiling Functional Groups

Infrared spectroscopy is a cornerstone technique for the rapid identification of functional groups. The IR spectrum of **1-(2-Aminophenyl)ethanol** is rich with information, clearly indicating the presence of its defining amine and hydroxyl moieties.

Experimental Protocol: IR Spectrum Acquisition

- Sample Preparation: A small amount of solid **1-(2-Aminophenyl)ethanol** is finely ground with spectroscopic grade potassium bromide (KBr). The mixture is then pressed into a thin,

transparent pellet using a hydraulic press. This method minimizes scattering and is ideal for solid samples.

- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used for data acquisition.
- Data Acquisition: A background spectrum of the empty sample chamber is recorded. The KBr pellet is then placed in the sample holder, and the spectrum is recorded, typically by co-adding multiple scans to improve the signal-to-noise ratio over a range of 4000-400 cm^{-1} .

Interpretation of the IR Spectrum

The spectrum is characterized by distinct absorption bands corresponding to the vibrational modes of the molecule's functional groups. The ortho-substitution pattern influences the C-H out-of-plane bending vibrations in the fingerprint region.

Table 1: Key IR Absorption Bands for **1-(2-Aminophenyl)ethanol**

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Interpretation
3450 - 3200 (broad)	O-H Stretch	Secondary Alcohol	The broadness of this band is a direct consequence of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules.
3400 & 3300 (doublet)	N-H Asymmetric & Symmetric Stretch	Primary Amine	The presence of two sharp peaks in this region is a definitive indicator of a primary amine (-NH ₂), corresponding to the asymmetric and symmetric stretching modes.
3100 - 3000	C-H Stretch	Aromatic Ring	These absorptions are characteristic of sp ² hybridized C-H bonds on the benzene ring.
2980 - 2850	C-H Stretch	Aliphatic (CH, CH ₃)	These bands arise from the stretching vibrations of the sp ³ hybridized C-H bonds in the ethanol side chain.
~1620	N-H Bend (Scissoring)	Primary Amine	This absorption is due to the in-plane bending vibration of the N-H bonds.

1600 & 1475	C=C Stretch	Aromatic Ring	These peaks are characteristic of the carbon-carbon double bond stretching within the benzene ring.
~1250	C-N Stretch	Aromatic Amine	This band corresponds to the stretching vibration of the bond between the aromatic carbon and the nitrogen atom.
~1080	C-O Stretch	Secondary Alcohol	A strong absorption indicating the stretching of the carbon-oxygen single bond in the alcohol group.
~750	C-H Out-of-Plane Bend	Ortho-disubstituted Benzene	A strong band in this region is highly characteristic of a 1,2-disubstituted aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy provides the most detailed information about the molecular structure, offering insights into the connectivity and chemical environment of each hydrogen and carbon atom.

Experimental Protocol: NMR Sample Preparation

- Solvent Selection: Deuterated chloroform (CDCl_3) is a common choice for its ability to dissolve a wide range of organic compounds and its single residual proton peak, which is

easily identifiable. For compounds with exchangeable protons (like $-\text{OH}$ and $-\text{NH}_2$), deuterated dimethyl sulfoxide (DMSO-d_6) can be used to better observe these signals.

- Sample Preparation: Approximately 5-10 mg of **1-(2-Aminophenyl)ethanol** is dissolved in ~ 0.6 mL of the chosen deuterated solvent in an NMR tube.
- Internal Standard: A small amount of tetramethylsilane (TMS) is added to serve as the internal reference ($\delta = 0.00$ ppm).
- D_2O Exchange: To confirm the identity of the $-\text{OH}$ and $-\text{NH}_2$ proton signals, a drop of deuterium oxide (D_2O) can be added to the NMR tube. The sample is shaken, and the ^1H NMR spectrum is re-acquired. The signals corresponding to the exchangeable protons will disappear.

^1H NMR Spectroscopy: Proton Environments

The ^1H NMR spectrum provides a precise map of the proton environments. The electron-donating nature of the amino group ($-\text{NH}_2$) causes a shielding effect (upfield shift) on the ortho and para protons of the aromatic ring relative to unsubstituted benzene ($\delta \sim 7.3$ ppm).^[3]

Table 2: Predicted ^1H NMR Spectral Data for **1-(2-Aminophenyl)ethanol** in CDCl_3

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~ 6.6 - 7.2	Multiplet (m)	4H	Ar-H	<p>The aromatic protons exhibit a complex splitting pattern due to ortho, meta, and para coupling. The electron-donating NH_2 group shifts these protons upfield compared to benzene.[4][5]</p>
~ 4.85	Quartet (q)	1H	$\text{CH}(\text{OH})\text{CH}_3$	<p>This methine proton is split into a quartet by the three adjacent methyl protons ($n+1$ rule). Its proximity to the electronegative oxygen atom causes a significant downfield shift.</p>
~ 3.8 (broad)	Singlet (s)	2H	NH_2	<p>Amine protons often appear as a broad singlet and are exchangeable with D_2O. The chemical shift can vary with</p>

~ 2.0 (broad)	Singlet (s)	1H	OH	concentration and temperature.
~ 1.45	Doublet (d)	3H	CH(OH)CH ₃	The hydroxyl proton signal is typically a broad singlet and is also exchangeable with D ₂ O. Its chemical shift is highly dependent on solvent and concentration.
				These methyl protons are split into a doublet by the single adjacent methine proton.

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. Due to the lack of symmetry in the ortho-substituted ring, all eight carbon atoms in **1-(2-Aminophenyl)ethanol** are unique and will produce distinct signals.

Table 3: Predicted ¹³C NMR Spectral Data for **1-(2-Aminophenyl)ethanol**

Chemical Shift (δ , ppm)	Carbon Assignment	Rationale
~ 145.0	C-NH ₂	The carbon directly attached to the nitrogen is significantly deshielded by the nitrogen's electronegativity but also shielded by resonance effects, resulting in a complex net shift.
~ 128.5	C-CH(OH)CH ₃	The ipso-carbon bearing the ethanol substituent.
~ 127.0	Aromatic CH	Aromatic carbon chemical shifts typically appear between 110-160 ppm.[6]
~ 126.5	Aromatic CH	The specific shifts are influenced by the electronic effects of both substituents.
~ 118.0	Aromatic CH	The electron-donating NH ₂ group strongly shields the ortho and para carbons, shifting them upfield.
~ 115.5	Aromatic CH	The most upfield aromatic signal is likely ortho or para to the amino group.
~ 68.0	CH(OH)CH ₃	The carbon atom bonded to the electronegative oxygen is significantly deshielded and shifted downfield.
~ 25.0	CH(OH)CH ₃	The methyl carbon is in a typical aliphatic region.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and crucial structural information based on its fragmentation pattern under electron ionization (EI).

Experimental Protocol: EI-MS Analysis

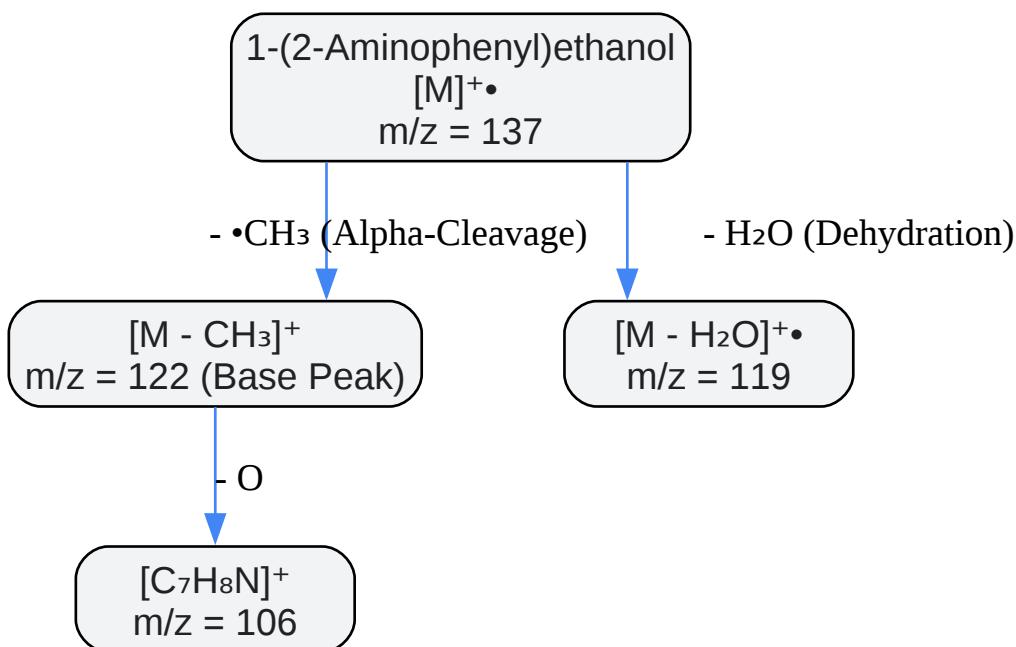
- **Sample Introduction:** A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a Gas Chromatography (GC-MS) system which ensures sample purity.
- **Ionization:** In the ionization chamber, the sample is bombarded with high-energy electrons (~70 eV), causing the molecule to lose an electron and form a positively charged molecular ion ($M^{+\bullet}$).
- **Fragmentation:** The molecular ion is a high-energy radical cation that undergoes fragmentation into smaller, more stable ions.
- **Detection:** The charged fragments are separated by their mass-to-charge ratio (m/z) and detected, generating the mass spectrum.

Interpretation of the Mass Spectrum

The mass spectrum of **1-(2-Aminophenyl)ethanol** is consistent with its molecular formula $C_8H_{11}NO$ (Molecular Weight: 137.18 g/mol). The fragmentation is driven by the formation of stable carbocations and the presence of the amine and alcohol functional groups.[\[7\]](#)

Table 4: Major Fragment Ions in the EI Mass Spectrum of **1-(2-Aminophenyl)ethanol**

m/z	Proposed Fragment Ion	Formula	Interpretation
137	$[\text{C}_8\text{H}_{11}\text{NO}]^{+\bullet}$	$\text{C}_8\text{H}_{11}\text{NO}$	Molecular Ion ($\text{M}^{+\bullet}$). The presence of a nitrogen atom results in an odd molecular weight, consistent with the Nitrogen Rule. ^[7]
122	$[\text{M} - \text{CH}_3]^+$	$\text{C}_7\text{H}_8\text{NO}$	Base Peak. Loss of a methyl radical via alpha-cleavage results in a highly stable, resonance-stabilized cation. This is a very common pathway for secondary alcohols. ^[8]
119	$[\text{M} - \text{H}_2\text{O}]^{+\bullet}$	$\text{C}_8\text{H}_9\text{N}$	Loss of a neutral water molecule (18 amu) from the molecular ion. This dehydration is a characteristic fragmentation for alcohols. ^[8]
106	$[\text{C}_7\text{H}_8\text{N}]^+$	$\text{C}_7\text{H}_8\text{N}$	This fragment can arise from the m/z 122 ion via the loss of an oxygen atom, or through other complex rearrangements. It corresponds to a stable aminotropylium-like ion.

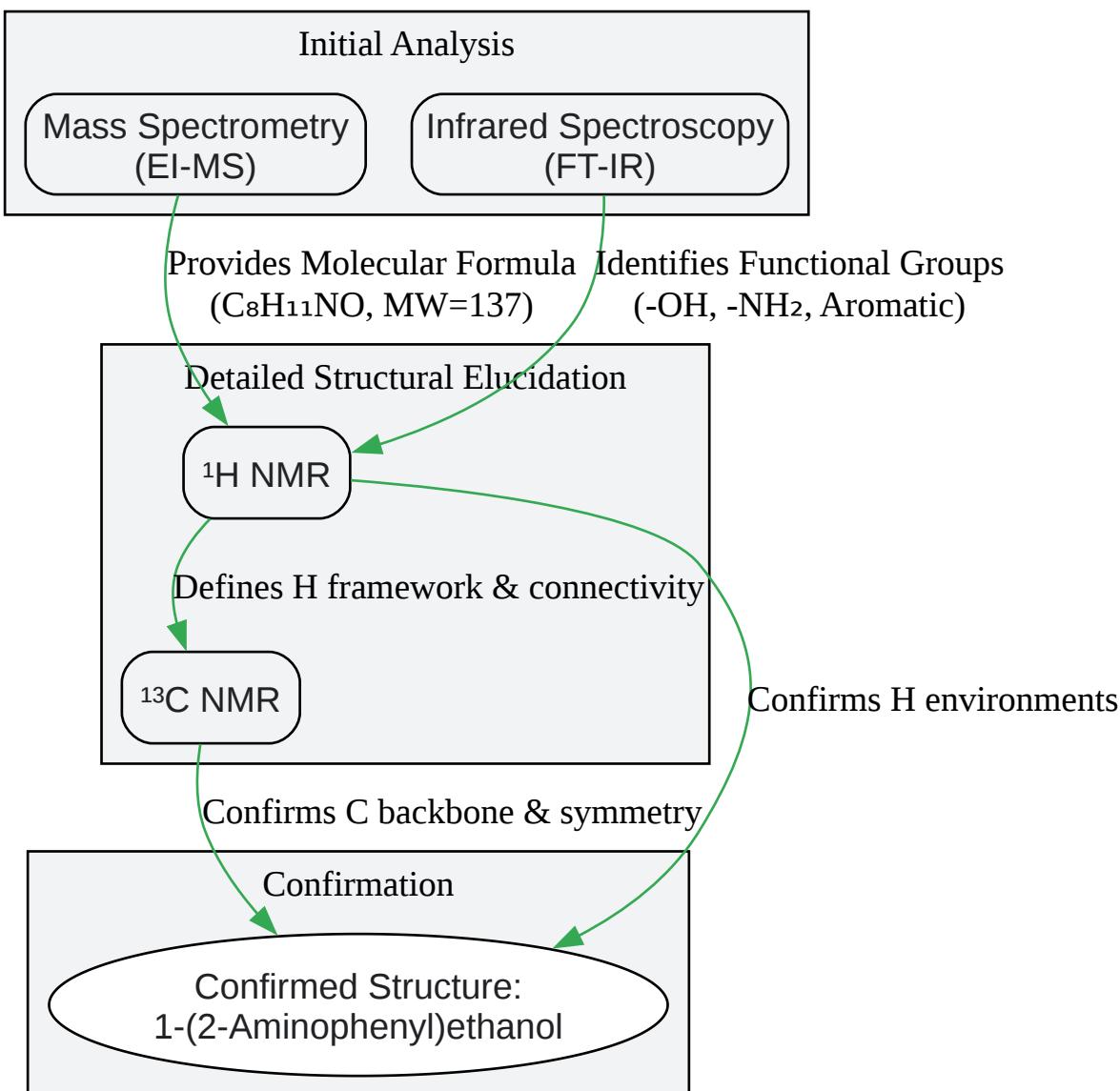

77

 $[C_6H_5]^+$ C_6H_5

Phenyl cation,
resulting from the
cleavage of the side
chain from the
aromatic ring.

Visualization of Key Fragmentation Pathway

The dominant fragmentation process, alpha-cleavage, is driven by the formation of a resonance-stabilized oxonium/iminium ion.



[Click to download full resolution via product page](#)

Caption: Proposed EI-MS fragmentation of **1-(2-Aminophenyl)ethanol**.

Integrated Spectroscopic Analysis Workflow

Confirming the structure of a molecule like **1-(2-Aminophenyl)ethanol** is a self-validating process where each piece of spectroscopic data corroborates the others. The logical flow of this analysis ensures a high degree of confidence in the final structural assignment.

[Click to download full resolution via product page](#)

Caption: Workflow for integrated spectroscopic structure elucidation.

Conclusion

The collective spectroscopic data provides an unambiguous fingerprint for **1-(2-Aminophenyl)ethanol**. IR spectroscopy confirms the presence of the primary amine and secondary alcohol functional groups. Mass spectrometry establishes the molecular weight and reveals characteristic fragmentation patterns, such as alpha-cleavage leading to the base peak at m/z 122. Finally, ¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-

hydrogen framework, confirming the ortho-substitution pattern and the structure of the ethanol side chain. This comprehensive guide serves as an authoritative reference for the analytical characterization of this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 1-(2-Aminophenyl)ethanol | 10517-50-7 [smolecule.com]
- 2. 1-(2-Aminophenyl)ethanol | 10517-50-7 [sigmaaldrich.com]
- 3. Secure Verification [cherry.chem.bg.ac.rs]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- To cite this document: BenchChem. [A Comprehensive Spectroscopic Guide to 1-(2-Aminophenyl)ethanol for Advanced Research]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b7881819#spectroscopic-data-nmr-ir-ms-of-1-2-aminophenyl-ethanol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com